4-Heptanamine

Catalog No.
S1513022
CAS No.
16751-59-0
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptanamine

CAS Number

16751-59-0

Product Name

4-Heptanamine

IUPAC Name

heptan-4-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3

InChI Key

CLJMMQGDJNYDER-UHFFFAOYSA-N

SMILES

CCCC(CCC)N

Canonical SMILES

CCCC(CCC)N
  • Chemical Synthesis 4-Heptanamine is used in the preparation of various derivatives including amides, esters, and quaternary ammonium salts.
  • Development of Synthetic Analogs 4-Heptanamine has been used in the development of synthetic analogs such as Octodrine. Octodrine is a stimulant that was used during World War II.
  • Enzymatic Reactions 4-Heptanamine can be used as a substrate in enzymatic reactions.
  • Production of Specialty Chemicals 4-Heptanamine can be used in the production of specialty chemicals.

4-Heptanamine, also known as 1-amino-4-heptane or n-heptylamine, possesses a molecular weight of approximately 115.2166 g/mol. Its structure consists of a seven-carbon alkane chain with an amino group (-NH2) attached to the fourth carbon. The compound is characterized by its flammable nature and can exist as a colorless to pale yellow liquid at room temperature .

  • Form hydrogen bonds with other molecules.
  • Interact with charged groups on proteins and nucleic acids.
  • Undergo further modification within the body to exert specific effects.
  • Limited information exists on the specific hazards of 4-heptanamine. However, primary amines can exhibit some general hazardous properties:
    • Toxicity: Depending on the specific amine, they may be irritating or corrosive to skin and eyes, and harmful if inhaled or ingested.
    • Flammability: Aliphatic amines can be flammable liquids.
    • Reactivity: They can react exothermically with strong acids and oxidizing agents.
Typical of amines:

  • Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The compound can be synthesized from ketones or aldehydes through reduction processes involving catalysts such as lithium aluminum hydride or sodium borohydride .

Research on the biological activity of 4-Heptanamine indicates potential applications in pharmacology. It may exhibit properties such as:

  • Neurotransmitter Modulation: Similar to other amines, it could influence neurotransmitter systems in the brain.
  • Antimicrobial Activity: Some studies suggest that primary amines possess antimicrobial properties, making them candidates for further research in medicinal chemistry .

4-Heptanamine can be synthesized through several methods:

  • Reductive Amination: This involves reacting heptanal with ammonia in the presence of reducing agents.
  • Hydrogenation of 4-Heptanone: The ketone can be reduced using hydrogen gas over a catalyst.
  • Direct Amination: This method utilizes heptene and ammonia under specific conditions to yield 4-Heptanamine directly .

The applications of 4-Heptanamine span various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Surfactants and Detergents: Due to its surfactant properties, it is used in formulations for cleaning products.
  • Polymer Production: It can be utilized in making polyamides and other polymers .

Interaction studies involving 4-Heptanamine focus on its reactivity with other compounds and its potential effects on biological systems. Investigations into its interactions with neurotransmitter receptors may reveal insights into its pharmacological potential. Additionally, studies on how it interacts with various functional groups can inform its use in synthetic chemistry .

Several compounds share structural similarities with 4-Heptanamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-HeptanamineC7H17NPrimary amine; linear structure; low boiling point
2-HeptanamineC7H17NSecondary amine; branched structure; different reactivity
3-HeptanamineC7H17NSecondary amine; altered physical properties
5-HeptanamineC7H17NSecondary amine; distinct steric hindrance

4-Heptanamine is unique due to its specific position of the amino group on the heptane chain, which influences its chemical behavior and potential applications compared to other heptylamines .

XLogP3

1.9

Boiling Point

139.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16751-59-0

Wikipedia

4-heptanamine

General Manufacturing Information

4-Heptanamine: ACTIVE

Dates

Modify: 2023-08-15

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